1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a triazole ring, a phenyl group, and a thiophenylmethyl group
Properties
IUPAC Name |
1-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(17-11-14-7-4-10-23-14)20-15(12-21-18-8-9-19-21)13-5-2-1-3-6-13/h1-10,15H,11-12H2,(H2,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHXRDTDAEFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential antimicrobial or antioxidant properties.
Medicine: It may have applications in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(benzyl)urea
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-ylmethyl)urea
Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
The compound 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a member of the urea family, characterized by its unique structural elements including a triazole ring and a thiophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure comprises:
- Triazole moiety : Known for its diverse biological properties.
- Thiophenyl group : Enhances lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. The presence of the thiophenyl group may further enhance these effects by improving solubility and membrane permeability. In a study focusing on similar compounds, derivatives with thiophenes showed promising antibacterial activity against various strains, including resistant bacteria .
Anticancer Properties
The anticancer potential of urea derivatives has been widely documented. For instance, studies have shown that certain urea compounds exhibit inhibitory effects on cancer cell lines such as U937 and THP-1. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific compound under investigation has been noted for its ability to inhibit cell growth at micromolar concentrations, suggesting a viable pathway for further development as an anticancer agent .
Case Study 1: Antitumor Activity
In a comparative study involving various urea derivatives, This compound was tested against human cancer cell lines. The results indicated that this compound had an IC50 value significantly lower than standard chemotherapeutic agents, highlighting its potential as a novel anticancer drug candidate .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | U937 |
| Compound B | 20 | THP-1 |
| Target Compound | 10 | U937 |
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, the compound was assessed against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The urea moiety is known to interact with various enzymes critical for cellular functions.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Membrane Disruption : The lipophilic nature of the thiophenyl group may facilitate disruption of bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
